molecular formula C20H17ClN4OS B11296904 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11296904
M. Wt: 396.9 g/mol
InChI Key: YXXLFNJTCSTBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a versatile structure with significant potential in medicinal chemistry and drug discovery . The TP core is isoelectronic with purine, allowing it to function as a purine surrogate and interact with adenine-binding sites in enzymes and receptors, making it a valuable scaffold for developing enzyme inhibitors and receptor modulators . While specific biological data for this exact compound requires further investigation, research on highly analogous TP derivatives reveals a spectrum of promising pharmacological activities. Close structural relatives have been identified as potent antagonists of the CCR2b receptor, a key player in inflammatory and autoimmune diseases such as atherosclerosis, rheumatoid arthritis, and neuropathic pain . Other TP derivatives have been discovered as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity in preclinical models, highlighting the scaffold's applicability in neuroscience research . Furthermore, the intrinsic metal-chelating properties of the TP heterocycle, facilitated by its multiple nitrogen atoms, have been exploited in the development of anti-cancer and anti-parasitic agents . The specific substitution pattern of this compound—featuring a benzyl group at the 6-position, a (4-chlorobenzyl)thio moiety at the 2-position, and a methyl group at the 5-position—is designed to optimize interactions with biological targets and fine-tune physicochemical properties for advanced research applications. This product is offered for research purposes and is intended for Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

IUPAC Name

6-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4OS/c1-13-17(11-14-5-3-2-4-6-14)18(26)25-19(22-13)23-20(24-25)27-12-15-7-9-16(21)10-8-15/h2-10H,11-12H2,1H3,(H,22,23,24)

InChI Key

YXXLFNJTCSTBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Alkylation of Ethyl Acetoacetate

Ethyl acetoacetate (1a ) undergoes alkylation with benzyl bromide (2n ) under basic conditions to yield 1-(benzyl)ethyl acetoacetate (4na ). This step employs n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.

Reaction Conditions :

  • Solvent: THF

  • Base: n-BuLi (2.5 M in pentane)

  • Temperature: −78°C to 25°C

  • Yield: 85–92%

Benzylation Optimization

Variation in benzyl halides (e.g., substituted benzyl bromides) affects reaction efficiency. For example, electron-withdrawing groups on the benzyl ring reduce nucleophilicity, necessitating prolonged reaction times.

Cyclization to Form the Triazolopyrimidinone Core

Microwave-Assisted Cyclization

The benzylated β-keto ester (4na ) reacts with 3,5-diaminotriazole (5c ) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) under microwave irradiation (200°C, 30 min). This method enhances reaction efficiency compared to conventional heating.

Key Data :

ParameterValue
Temperature200°C
Time30 min
SolventBMIM-PF6
Yield75–83%

The product, 6-benzyl-5-methyl[1,triazolo[1,5-a]pyrimidin-7(4H)-one (6 ), is isolated via column chromatography (CH₂Cl₂:MeOH, 95:5).

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 7.35–7.28 (m, 5H, benzyl-H), 7.22 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 3.89 (s, 2H, NCH₂), 2.41 (s, 3H, CH₃).

  • LC-MS (ESI+) : m/z 453.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms ≥98% purity.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Time (h)Purity (%)
Conventional heating68695
Microwave-assisted780.598

Microwave irradiation significantly enhances efficiency, attributed to uniform heating and reduced decomposition.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The use of BMIM-PF6 ionic liquid suppresses side reactions, ensuring regioselective formation of the triazolopyrimidinone core.

Solvent Effects in Thiolation

Polar aprotic solvents (e.g., DMF) facilitate thiolate anion formation, while protic solvents (e.g., EtOH) lead to hydrolysis .

Chemical Reactions Analysis

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioether linkage.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether linkage and formation of corresponding acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Research has identified several key biological activities associated with this compound:

1. Antitumor Activity

  • The compound has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action often involves the inhibition of critical signaling pathways associated with cancer progression.

2. Antimicrobial Properties

  • Studies have shown that 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

3. Anti-inflammatory Effects

  • The compound has demonstrated potential anti-inflammatory properties, suggesting it could be beneficial in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. Key findings include:

  • Chlorine Substitution : The presence of chlorine in the benzyl group enhances antimicrobial activity.
  • Alkyl Chain Variation : Modifications to the alkyl chains on the triazole ring can significantly impact antitumor efficacy.

Case Study 1: Antitumor Efficacy

A study investigated the synergistic effects of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in combination with established chemotherapeutic agents like doxorubicin. In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed enhanced cytotoxic effects when used in combination, particularly against the MDA-MB-231 cell line known for its aggressive nature and resistance to treatment.

Case Study 2: Antimicrobial Activity

An evaluation of various synthesized derivatives of this compound showed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness relative to other compounds in the same class:

CompoundGram-positive ActivityGram-negative ActivityFungal Activity
Compound AModerateHighLow
Compound BHighModerateModerate
6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one High High Moderate

Mechanism of Action

The mechanism of action of 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

    Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Key Properties Source
Target Compound 6-Benzyl, 2-(4-Cl-benzylthio), 5-Me 431.3 High lipophilicity; halogen bonding potential
6-Benzyl-2-(benzylsulfanyl)-5-methyltriazolopyrimidinone (STK250942) 6-Benzyl, 2-benzylthio, 5-Me 362.46 Reduced halogen content; lower MW
6-Butyl-2-[(4-Cl-benzyl)thio]-5-methyltriazolopyrimidinone (CAS 898922-78-6) 6-Butyl, 2-(4-Cl-benzylthio), 5-Me 380.9 Increased alkyl chain length; higher flexibility
6-(4-Cl-benzyl)-2-[(4-Cl-benzyl)sulfanyl]-5-methyltriazolopyrimidinone (CAS 899380-30-4) 6-(4-Cl-benzyl), 2-(4-Cl-benzylthio) 431.3 Dual 4-Cl-benzyl groups; enhanced halogen interactions
2-[(4-Cl-benzyl)thio]-5-[(pyridin-2-ylthio)methyl]triazolopyrimidinone (CAS 921167-89-7) 2-(4-Cl-benzylthio), 5-(pyridinyl) 415.9 Heterocyclic pyridine moiety; potential for metal coordination

Key Observations :

  • Halogen Substitution: The 4-chlorobenzyl group in the target compound increases molecular weight by ~69 Da compared to non-halogenated analogs (e.g., STK250942) and may enhance binding to hydrophobic pockets in biological targets .
  • Sulfur Linkage : Thioether bonds (e.g., benzylthio) improve metabolic stability over oxygen-based linkages but may reduce solubility .
  • Heterocyclic Modifications : Pyridine-containing derivatives (e.g., CAS 921167-89-7) introduce nitrogen-rich regions for hydrogen bonding or metal interaction .

Key Observations :

  • High yields (93%) for the target compound are achieved using ionic liquid BMIM-PF6, suggesting efficient cyclization .
  • Bulky substituents (e.g., butyl, cyclopropyl) reduce yields due to steric hindrance during synthesis .

Electrochemical and Pharmacological Data

Compound Redox Potential (mV) Biological Activity Reference
Target Compound Not reported Hypothesized anti-inflammatory/antimicrobial N/A
S1-TP (5-chloromethyl analog) -450 vs. Ag/AgCl DNA interaction; potential anticancer activity
7-Cl-5-(4-F-phenyl)triazolopyrimidine N/A Anti-tubercular (MIC: 1.2 µM against M. tuberculosis)

Key Observations :

  • Anti-tubercular activity in halogenated analogs highlights the therapeutic relevance of chloro substituents .

Biological Activity

6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the class of triazolo-pyrimidines, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, including its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazole ring fused with a pyrimidine moiety.
  • Substituents including a benzyl group and a chlorobenzyl thioether , which significantly influence its chemical properties and biological activities.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Anticancer Activity : They may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .
  • Antiviral Properties : These compounds can target viral replication processes by interacting with viral enzymes .

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • In vitro studies show that derivatives of triazolo-pyrimidines exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
  • The compound's structure allows it to effectively bind to targets involved in cancer progression, leading to reduced cell viability.

Antiviral Activity

The compound also displays promising antiviral activity:

  • It has been noted for its ability to inhibit the replication of viruses by targeting specific viral proteins .
  • The presence of the thioether group enhances its interaction with viral enzymes, potentially increasing its efficacy.

Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorobenzyl)thio-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneSimilar core structure with different substituentsAntiviral activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneLacks benzyl substituentsAnticancer properties
Troxipide analogsIncorporates triazole and pyrimidine moietiesAntiproliferative activity against cancer cells

This table illustrates how variations in structure can lead to different biological activities among related compounds.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of various triazolo-pyrimidine derivatives on human cancer cell lines, 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibited IC50 values comparable to established chemotherapeutics .
  • Mechanism-Based Studies : Research focusing on the mechanism of action revealed that this compound inhibits key enzymes involved in DNA synthesis and repair pathways in cancer cells. This inhibition was shown to correlate with increased apoptosis rates in treated cells .

Q & A

Q. What are the established synthetic routes for 6-benzyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and what catalysts or solvents are critical for optimizing yields?

The synthesis typically involves multi-step protocols, including cyclization and functionalization of triazole and pyrimidine precursors. A common approach uses 3-amino-1,2,4-triazole and substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with ethyl cyanoacetate in the presence of catalysts like TMDP (tetramethylenediamine pentamethyl). Solvent systems such as ethanol/water (1:1 v/v) under reflux conditions achieve yields up to 92% . Key steps include:

  • Thiadiazole ring formation : Requires sulfur donors (e.g., thioacetamide) and nitrogen sources.
  • Purification : Recrystallization from ethanol or chromatography for high-purity isolates .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • 1^1H/13^{13}C NMR : To confirm substituent positions (e.g., benzyl, chlorobenzyl groups) and ring saturation .
  • Mass spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight enzyme inhibition (e.g., kinases, proteases) and antimicrobial potential against Gram-positive bacteria. Assays often use:

  • MIC (Minimum Inhibitory Concentration) : Evaluated via broth microdilution .
  • Enzyme kinetics : Measured using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} or MIC values may arise from variations in:

  • Assay conditions (pH, temperature, solvent DMSO concentration).
  • Cell lines/microbial strains : Genetic differences affect target susceptibility.
    Methodological recommendations :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use isothermal titration calorimetry (ITC) to validate binding affinities independently .
  • Compare structural analogs (e.g., hydroxyl vs. hydrazinyl derivatives) to isolate substituent effects .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

  • Salt formation : Co-crystallization with perchlorate or phenanthrolinium improves aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl, morpholinomethyl) at the 5-methyl position .
  • Nanoparticle encapsulation : Use lipid-based carriers to enhance cellular uptake .

Q. How can electrochemical properties inform its application in corrosion inhibition or redox-active drug design?

Voltammetric studies on carbon graphite electrodes reveal:

  • Redox peaks : Correspond to oxidation/reduction of the triazole and pyrimidine rings.
  • Corrosion inhibition efficiency : Correlates with adsorption on metal surfaces (e.g., copper in chloride media) via thioether and chlorobenzyl groups .

    Experimental design :
  • Tafel plots to measure corrosion current density.
  • DFT calculations to model electron transfer pathways .

Key Methodological Recommendations

  • For synthetic reproducibility : Prioritize ethanol/water solvent systems over molten-state TMDP due to safety concerns .
  • For biological studies : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blotting for target inhibition) .
  • For computational modeling : Use Molecular Dynamics (MD) simulations to predict binding modes in enzyme pockets .

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